molecular formula C9H11FO3S B13212071 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13212071
M. Wt: 218.25 g/mol
InChI Key: MWTZNACWPSUGLG-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Methoxy-4,6-dimethylbenzene. This can be achieved through the reaction of 2-Methoxy-4,6-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl fluoride group.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution of the sulfonyl fluoride group.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: It can be used in the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,6-dimethylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

Uniqueness

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where the formation of stable sulfonyl fluoride derivatives is desired.

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

2-methoxy-4,6-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3

InChI Key

MWTZNACWPSUGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)S(=O)(=O)F)C

Origin of Product

United States

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